5-Pyrazin-2-yldithiole-3-thione
Description
The compound 5-Pyrazin-2-yldithiole-3-thione (CAS: Not explicitly provided in evidence) is a heterocyclic thione derivative featuring a dithiole-3-thione core substituted at the 5-position with a pyrazine ring. Thione-containing heterocycles are notable for their electron-delocalized systems, tautomeric behavior, and applications in medicinal chemistry and materials science .
Properties
CAS No. |
62124-70-3 |
|---|---|
Molecular Formula |
C7H4N2S3 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
5-pyrazin-2-yldithiole-3-thione |
InChI |
InChI=1S/C7H4N2S3/c10-7-3-6(11-12-7)5-4-8-1-2-9-5/h1-4H |
InChI Key |
YSEILAPVYRXEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=S)SS2 |
Origin of Product |
United States |
Scientific Research Applications
Chemopreventive Properties
5-Pyrazin-2-yldithiole-3-thione has been extensively studied for its chemopreventive properties. It is known to induce phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens. This compound has shown potential in reducing the incidence of various cancers, particularly liver cancer.
Anti-Angiogenic Effects
Research indicates that this compound exhibits anti-angiogenic properties, making it a candidate for cancer therapies aimed at inhibiting tumor growth through the prevention of new blood vessel formation.
Case Studies
- In vitro studies have demonstrated that Oltipraz can inhibit endothelial cell proliferation and migration, critical processes in angiogenesis.
- Animal models have shown reduced tumor growth when treated with Oltipraz, correlating with decreased vascularization.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Mechanism
- Oltipraz has been found to reduce oxidative stress and inflammation in neuronal cells, potentially protecting against conditions like Alzheimer's disease.
- It may modulate signaling pathways involved in neuronal survival and apoptosis.
Applications in Drug Delivery Systems
This compound has been explored as a component in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.
Research Findings
- Studies have indicated that combining Oltipraz with lipid nanoparticles improves the delivery efficiency of nucleic acid-based therapies, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) .
- The compound's ability to facilitate endosomal escape enhances the bioavailability of these therapeutics.
Potential in Treating Metabolic Disorders
Recent investigations have pointed toward the potential use of this compound in managing metabolic disorders such as diabetes.
Findings
- Animal studies suggest that Oltipraz may improve insulin sensitivity and reduce blood glucose levels.
- The compound’s role in modulating oxidative stress is hypothesized to contribute to its effects on glucose metabolism.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 5-Pyrazin-2-yldithiole-3-thione and related heterocyclic thiones:
Key Observations :
Preparation Methods
Sulfuration of 3-Oxoesters
The sulfuration of 3-oxoesters represents the most widely utilized method for synthesizing 5-pyrazin-2-yldithiole-3-thione derivatives. Pedersen and Lawesson pioneered this approach in 1979 using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur in refluxing toluene . The reaction proceeds via thionation of the carbonyl group, followed by cyclization to form the 1,2-dithiole-3-thione core.
For 5-pyrazin-2-yl substitution, the 3-oxoester precursor must contain a pyrazinyl moiety at the β-position. Recent modifications involve using microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 85% . A key limitation is the sensitivity of pyrazinyl groups to over-sulfuration, which can lead to desulfurization byproducts. Optimizing the molar ratio of Lawesson’s reagent to substrate (typically 1.2:1) mitigates this issue .
α-Enolic Dithioester Cyclization
α-Enolic dithioesters serve as precursors for 1,2-dithiole-3-thiones under acidic conditions. Treatment with HCl in ethanol induces cyclization, forming the heterocyclic core . Introducing the pyrazinyl group requires pre-functionalization of the dithioester with a pyrazine moiety at the α-position.
This method offers:
-
Mild conditions : Room-temperature reactions avoid thermal decomposition of sensitive groups.
-
High purity : Products typically require only recrystallization for purification.
-
Moderate yields : 55–70% yields are reported for pyrazinyl derivatives .
Comparative Analysis of Preparation Methods
Table 1 summarizes critical parameters for each method:
| Method | Reagents | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Sulfuration of 3-oxoesters | Lawesson’s reagent, S₈ | 75–92 | 4–6 h | High yields, scalability |
| Cu-catalyzed thioannulation | CuBr, S₈, Cs₂CO₃, TMEDA | 65–92 | 12–24 h | Functional group tolerance |
| Isopropylamine cyclization | S₂Cl₂, P₄S₁₀, pyrazine-2-thiol | ~40 | 8–12 h | Post-functionalization flexibility |
| α-Enolic dithioester route | HCl, ethanol | 55–70 | 1–2 h | Mild conditions |
Q & A
Q. What are the optimal synthetic routes for 5-pyrazin-2-yldithiole-3-thione, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via cyclization of pyrazine-thiol precursors using carbon disulfide under reflux with a base (e.g., KOH in ethanol). Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted intermediates. Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer: Use ¹H/¹³C NMR to confirm backbone protons and carbons (e.g., pyrazine ring signals at δ 8.5–9.0 ppm). IR spectroscopy identifies thione (C=S) stretches near 1250–1350 cm⁻¹. X-ray crystallography (via SHELXL refinement) resolves bond lengths and angles, with ORTEP-3 generating graphical representations of molecular geometry .
Q. How should researchers handle safety protocols for this compound?
Methodological Answer: Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats. Use fume hoods to avoid inhalation. Dispose of waste via alkaline hydrolysis (pH >10) to neutralize reactive sulfur species. Store in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron delocalization in the dithiole-thione system. Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing compounds. Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data to validate redox behavior .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Perform dose-response assays (e.g., MIC values for antimicrobial activity) in triplicate under controlled O₂ levels to minimize oxidative degradation artifacts. Cross-validate results with computational docking (e.g., AutoDock Vina) targeting enzymes like mycobacterial InhA. Address discrepancies via comparative metabolomic profiling of test strains .
Q. How can crystallographic disorder in this compound crystals be addressed?
Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions. Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms. Simulate diffraction patterns with PLATON to confirm space group assignments and detect pseudo-symmetry .
Q. What experimental designs improve structure-activity relationship (SAR) studies for derivatives?
Methodological Answer: Synthesize analogs with substituents at the pyrazine C-2 position (e.g., electron-withdrawing groups like –NO₂) and assess redox potentials via square-wave voltammetry. Pair with molecular dynamics simulations (AMBER force field) to correlate substituent effects with ligand-protein binding kinetics .
Q. How do researchers mitigate stability issues during long-term electrochemical studies?
Methodological Answer: Use argon-degassed electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) and conduct experiments in a glovebox. Monitor decomposition via in-situ UV-vis spectroscopy. For aqueous studies, buffer at pH 7.4 with 1 mM EDTA to chelate metal ions that catalyze thione oxidation .
Q. What advanced synthetic routes enable functionalization of the dithiole-thione core?
Methodological Answer: Perform Sonogashira coupling to introduce alkynyl groups at the pyrazine ring, followed by thiol-ene "click" chemistry for heterocyclic appendages. Monitor reaction progress via TLC (silica, CH₂Cl₂/MeOH 9:1) and isolate intermediates using centrifugal partition chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
